Cas no 2229657-93-4 (4-(ethylsulfanyl)but-2-enal)
4-(ethylsulfanyl)but-2-enal Chemical and Physical Properties
Names and Identifiers
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- 4-(ethylsulfanyl)but-2-enal
- EN300-1785759
- 2229657-93-4
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- Inchi: 1S/C6H10OS/c1-2-8-6-4-3-5-7/h3-5H,2,6H2,1H3/b4-3+
- InChI Key: OKIGCFJZXPYAFY-ONEGZZNKSA-N
- SMILES: S(C/C=C/C=O)CC
Computed Properties
- Exact Mass: 130.04523611g/mol
- Monoisotopic Mass: 130.04523611g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 4
- Complexity: 78.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 42.4Ų
4-(ethylsulfanyl)but-2-enal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1785759-1g |
4-(ethylsulfanyl)but-2-enal |
2229657-93-4 | 1g |
$943.0 | 2023-09-19 | ||
| Enamine | EN300-1785759-5g |
4-(ethylsulfanyl)but-2-enal |
2229657-93-4 | 5g |
$2732.0 | 2023-09-19 | ||
| Enamine | EN300-1785759-10g |
4-(ethylsulfanyl)but-2-enal |
2229657-93-4 | 10g |
$4052.0 | 2023-09-19 | ||
| Enamine | EN300-1785759-0.05g |
4-(ethylsulfanyl)but-2-enal |
2229657-93-4 | 0.05g |
$792.0 | 2023-09-19 | ||
| Enamine | EN300-1785759-0.1g |
4-(ethylsulfanyl)but-2-enal |
2229657-93-4 | 0.1g |
$829.0 | 2023-09-19 | ||
| Enamine | EN300-1785759-0.25g |
4-(ethylsulfanyl)but-2-enal |
2229657-93-4 | 0.25g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1785759-0.5g |
4-(ethylsulfanyl)but-2-enal |
2229657-93-4 | 0.5g |
$905.0 | 2023-09-19 | ||
| Enamine | EN300-1785759-1.0g |
4-(ethylsulfanyl)but-2-enal |
2229657-93-4 | 1g |
$943.0 | 2023-06-03 | ||
| Enamine | EN300-1785759-2.5g |
4-(ethylsulfanyl)but-2-enal |
2229657-93-4 | 2.5g |
$1848.0 | 2023-09-19 | ||
| Enamine | EN300-1785759-5.0g |
4-(ethylsulfanyl)but-2-enal |
2229657-93-4 | 5g |
$2732.0 | 2023-06-03 |
4-(ethylsulfanyl)but-2-enal Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 4-(ethylsulfanyl)but-2-enal
Chemical Profile of 4-(ethylsulfanyl)but-2-enal (CAS No. 2229657-93-4)
4-(ethylsulfanyl)but-2-enal, identified by its Chemical Abstracts Service (CAS) number 2229657-93-4, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This aldehyde derivative features an ethylsulfanyl group attached to a conjugated butadiene backbone, making it a versatile intermediate with potential applications in synthetic chemistry, agrochemicals, and medicinal chemistry.
The molecular structure of 4-(ethylsulfanyl)but-2-enal consists of a reactive aldehyde functional group (CHO) and an ethylsulfanyl moiety (SCH₂CH₃), which imparts unique electronic and steric properties to the molecule. The conjugated system of the butadiene chain enhances its reactivity, allowing for diverse chemical transformations such as oxidation, reduction, and condensation reactions. These characteristics make it a valuable building block for the synthesis of more complex molecules.
In recent years, there has been growing interest in exploring the pharmacological potential of sulfur-containing heterocycles and aldehydes. The presence of the ethylsulfanyl group in 4-(ethylsulfanyl)but-2-enal suggests possible interactions with biological targets, including enzymes and receptors. Preliminary studies have indicated that derivatives of this compound may exhibit inhibitory activity against certain enzymes involved in metabolic pathways relevant to inflammation and cancer.
One of the most compelling aspects of 4-(ethylsulfanyl)but-2-enal is its utility in synthetic organic chemistry. The conjugated aldehyde system provides multiple sites for functionalization, enabling chemists to design molecules with tailored properties. For instance, it can be used to synthesize chiral auxiliaries or ligands for asymmetric catalysis, which are crucial for developing enantiomerically pure pharmaceuticals. Additionally, the ethylsulfanyl group can serve as a handle for further derivatization, allowing for the creation of novel sulfonamide or thioether-containing compounds.
Recent advancements in computational chemistry have also highlighted the importance of 4-(ethylsulfanyl)but-2-enal as a scaffold for drug discovery. Molecular modeling studies suggest that this compound can interact with biological targets through hydrogen bonding and hydrophobic interactions, making it a promising candidate for structure-based drug design. Researchers are exploring its potential as a lead compound for small-molecule inhibitors targeting diseases such as diabetes and neurodegenerative disorders.
The synthesis of 4-(ethylsulfanyl)but-2-enal typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include the condensation of acetaldehyde with ethylthiol followed by dehydration and subsequent functionalization. Optimization of these synthetic pathways is crucial to achieve high yields and purity, which are essential for downstream applications. Advances in catalytic methods have also enabled greener and more efficient synthetic strategies, reducing the environmental impact of producing this compound.
Industrial applications of 4-(ethylsulfanyl)but-2-enal are emerging in various sectors beyond pharmaceuticals. In agrochemical research, derivatives of this compound have shown promise as intermediates for synthesizing novel pesticides and herbicides. The sulfur-containing moiety enhances bioactivity, making it an attractive candidate for developing environmentally friendly crop protection agents. Furthermore, its role in flavor and fragrance chemistry cannot be overlooked, as it contributes to the synthesis of aroma compounds that impart desirable sensory properties to consumer products.
The safety profile of 4-(ethylsulfanyl)but-2-enal is another critical consideration in its handling and application. While it does not pose significant acute toxicity risks under normal conditions, proper storage and handling procedures must be followed to prevent degradation or unintended reactions. Researchers are continuously evaluating its stability under various conditions to ensure its suitability for industrial-scale production and use.
In conclusion,4-(ethylsulfanyl)but-2-enal (CAS No. 2229657-93-4) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and pharmacologists alike. As research progresses, we can expect to see further exploration of its potential applications in medicine, agriculture, and materials science.
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